Methyl 4-[1,2,4]triazol-1-yl-benzoate
Overview
Description
Methyl 4-[1,2,4]triazol-1-yl-benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 4-[1,2,4]triazol-1-yl-benzoate, also known as Methyl 4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate or Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, is a type of triazole compound . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It’s known that triazole compounds, in general, are capable of binding in the biological system with various enzymes and receptors . This binding can lead to changes in the function of these targets, potentially resulting in various biological effects.
Biochemical Pathways
Triazole compounds are known for their potential applicability to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring in the compound suggests that it may have good binding affinity in the biological system , which could potentially impact its bioavailability.
Result of Action
In terms of the molecular and cellular effects of this compound’s action, some studies have shown that certain 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these compounds were found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1,2,4]triazol-1-yl-benzoate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1,2,4]triazol-1-yl-benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield the corresponding alcohol .
Scientific Research Applications
Methyl 4-[1,2,4]triazol-1-yl-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is structurally similar but lacks the ester group.
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.
Uniqueness
Methyl 4-[1,2,4]triazol-1-yl-benzoate is unique due to its ester functional group, which imparts different chemical properties compared to its acid counterpart. This makes it more suitable for certain applications, such as in the synthesis of ester-containing pharmaceuticals .
Properties
IUPAC Name |
methyl 4-(1,2,4-triazol-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTOWCFVKCJKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594746 | |
Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58419-67-3 | |
Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.